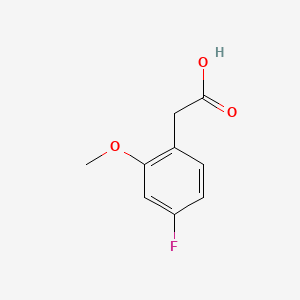

2-(4-Fluoro-2-methoxyphenyl)acetic acid

Description

2-(4-Fluoro-2-methoxyphenyl)acetic acid (CAS: 886498-61-9) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. The compound features a methoxy group (-OCH₃) at the 2-position and a fluorine atom at the 4-position of the phenyl ring, attached to an acetic acid moiety. This structural configuration confers unique electronic and steric properties, making it a valuable building block in pharmaceutical and agrochemical synthesis .

The compound is commercially available in high purity (≥98%) from suppliers such as BLDpharm, with typical quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHNRCPWPMJXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-2-methoxyphenyl)acetic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Stereochemical and Conformational Differences

- The propenoic acid derivative (3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid) introduces a conjugated double bond, which enhances planarity and may improve metabolic stability compared to the saturated acetic acid backbone .

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)acetic acid is an aromatic carboxylic acid with notable biological activity. Its molecular formula is C₉H₉FO₃, and it has a molecular weight of approximately 184.16 g/mol. The compound's structure includes a carboxylic acid functional group (-COOH) attached to a substituted phenyl group, which contributes to its unique chemical properties and potential pharmacological applications.

The presence of a fluorine atom and a methoxy group on the phenyl ring enhances the compound's lipophilicity, affecting its interaction with biological membranes and receptors. Various synthetic methods exist for producing this compound, allowing chemists flexibility in their approaches. Key reactions include esterification and nucleophilic substitutions, which are significant in synthetic organic chemistry for modifying the compound for diverse applications.

Biological Activity

Research indicates that 2-(4-Fluoro-2-methoxyphenyl)acetic acid exhibits anti-inflammatory and analgesic effects, suggesting its potential therapeutic applications. Compounds with similar structures have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, critical mediators of inflammation. The following table summarizes the biological activity of 2-(4-Fluoro-2-methoxyphenyl)acetic acid and its analogs:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-(4-Fluoro-2-methoxyphenyl)acetic acid | Anti-inflammatory, analgesic | Contains fluorine and methoxy groups |

| 2-Fluoro-2-(4-methoxyphenyl)acetic acid | Moderate anti-inflammatory | Additional methoxy group |

| 4-Fluoro-2-methoxyphenylacetic acid | Anti-inflammatory | Different positioning of functional groups |

Preliminary studies suggest that 2-(4-Fluoro-2-methoxyphenyl)acetic acid interacts with COX enzymes, which play a crucial role in the inflammatory response. The fluorine atom may enhance binding affinity at these targets, although specific mechanisms remain to be elucidated .

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of various aryl acetic acids, 2-(4-Fluoro-2-methoxyphenyl)acetic acid exhibited significant inhibition of COX-1 and COX-2 enzymes compared to control compounds. This suggests that modifications to the aryl group can enhance anti-inflammatory properties .

- Analgesic Activity : Another investigation assessed the analgesic effects through pain models in rodents. The compound demonstrated dose-dependent analgesia comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent in pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that electron-withdrawing groups like fluorine enhance the potency of compounds against various biological targets. In particular, studies have shown that substituents on the aryl ring significantly influence biological activity, with fluorination at the para position being particularly favorable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.